molecular formula C14H23Cl2N3O B1662237 Y-27632 dihydrochloride CAS No. 129830-38-2

Y-27632 dihydrochloride

Cat. No.: B1662237
CAS No.: 129830-38-2
M. Wt: 320.3 g/mol
InChI Key: IDDDVXIUIXWAGJ-DDSAHXNVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Y-27632 dihydrochloride is a cell-permeable, ATP-competitive small molecule inhibitor targeting Rho-associated coiled-coil-containing protein kinases (ROCK I and ROCK II). Its chemical formula is C₁₄H₂₁N₃O·2HCl, with a molecular weight of 320.3 g/mol (CAS: 129830-38-2) . It exhibits inhibitory constants (Ki) of 220 nM for ROCK I and 300 nM for ROCK II, demonstrating high selectivity over other kinases like protein kinase C (PKC), cAMP-dependent protein kinase (PKA), and myosin light chain kinase (MLCK) .

Properties

IUPAC Name

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.2ClH/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H/t10-,11?,12?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDDVXIUIXWAGJ-DDSAHXNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042635
Record name Y 27632 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129830-38-2
Record name Y 27632 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129830382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Y 27632 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1- carboxamide;hydrate;dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Y-27632 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9828II7F3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes to Y-27632 Dihydrochloride

Overview of the Seven-Step Synthesis

The preparation of this compound (chemical name: trans-4-[(1R)-1-aminoethyl]-N-(4-pyridinyl)cyclohexanecarboxamide dihydrochloride) begins with commercially available (R)-1-phenylethylamine. The synthetic pathway, as detailed by Paleček et al., involves sequential transformations to construct the cyclohexane carboxamide core and introduce the pyridinyl moiety. The seven-step sequence comprises:

  • N-Acylation of (R)-1-phenylethylamine with acetic anhydride.
  • Friedel-Crafts Acylation to form a benzophenone intermediate.
  • Haloform Reaction for oxidative cleavage to a carboxylic acid.
  • Catalytic Hydrogenation to reduce the aromatic ring and establish the trans-cyclohexane geometry.
  • Boc Protection of the primary amine.
  • Amidation with 4-aminopyridine.
  • Deprotection and Salt Formation to yield the dihydrochloride.

Stepwise Analysis and Reaction Conditions

Initial Functionalization: N-Acylation and Friedel-Crafts Acylation

The synthesis commences with N-acylation of (R)-1-phenylethylamine using acetic anhydride in chloroform at 0°C, achieving a 95% yield of the acetamide derivative. Subsequent Friedel-Crafts acylation with aluminum chloride in dichloromethane introduces a ketone group, affording the benzophenone intermediate in 90% yield.

Oxidative Cleavage via Haloform Reaction

Treatment of the benzophenone intermediate with sodium hypochlorite and sodium hydroxide in methanol at 60°C triggers a haloform reaction, cleaving the ketone to a carboxylic acid. This step proceeds in 91% yield, generating the benzoic acid precursor.

Catalytic Hydrogenation: Stereochemical Control

The hydrogenation of the aromatic benzoic acid to the cyclohexane derivative represents the most critical and complex step. Using 5% ruthenium on carbon (Ru/C) under high-pressure hydrogen (70 bar) in aqueous ammonia, the reaction achieves complete saturation of the benzene ring. Notably, varying temperature and duration selectively produce either the N-acetylated trans-cyclohexane carboxylic acid (4a) or the deacetylated trans-aminoethyl carboxylic acid (5a). Prolonged reaction times (3 days at 150°C) favor the direct formation of 5a in 70% yield, bypassing intermediate 4a.

Table 1: Hydrogenation Conditions and Outcomes

Method Pressure (bar) Temperature (°C) Time (h) Product Yield (%)
A 50 90 → 120 12 4a 60–70
B 70 150 24–72 4a + 5a 69–80
C 70 150 72 5a 70
Boc Protection and Amidation Strategies

The amino group in 5a is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) and water, yielding the Boc-protected carboxylic acid in 89% yield. Amidation with 4-aminopyridine employs two distinct methods:

  • Mukaiyama Reagent (2-chloro-1-methylpyridinium iodide): 97% yield.
  • TBTU/DIPEA (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate/N,N-Diisopropylethylamine): 85% yield.

The Boc group is subsequently removed using hydrochloric acid in diethyl ether, furnishing this compound as a crystalline solid.

Optimization of Critical Synthetic Steps

Hydrogenation: Pressure and Temperature Effects

The hydrogenation step’s stereochemical outcome is highly sensitive to reaction conditions. Lower pressures (50 bar) and shorter durations favor partial hydrogenation to 4a, whereas elevated pressures (70 bar) and extended heating (72 hours) drive complete conversion to 5a. Nuclear magnetic resonance (NMR) analysis confirmed exclusive formation of the 1,4-trans isomer, with no detectable cis byproducts.

Isomerization Studies and Stereochemical Validation

Attempts to isomerize the trans-cyclohexane derivative 5a using potassium tert-butoxide in ethanol were unsuccessful, confirming the thermodynamic stability of the trans configuration. X-ray crystallography and coupling constant analysis (³JHH = 12 Hz for axial protons) further validated the stereochemistry.

Analytical Characterization and Quality Control

Spectroscopic and Spectrometric Data

The final product was characterized by:

  • ¹H-NMR (400 MHz, MeOH-d₄): δ 1.49 (d, 3H, CH₃), 2.20–2.40 (m, 4H, cyclohexane), 3.70 (q, 1H, CHNH₂), 7.40–8.30 (m, 4H, pyridine).
  • ¹³C-NMR : 22.5 (CH₃), 44.8 (CHNH₂), 128.9–150.2 (aromatic carbons).
  • High-Resolution Mass Spectrometry (HRMS) : m/z 247.34 [M+H]⁺ (calculated for C₁₄H₂₁N₃O: 247.34).

Physical Properties

  • Melting Point : 255°C (decomposition), contrasting earlier reports of >290°C.
  • Optical Rotation : [α]D²⁰ +140.4° (c 1, CHCl₃).

Table 2: Comparative Analytical Data

Parameter Reported Value Observed Value
Melting Point (°C) >290 255
Optical Rotation +143.5° +140.4°

Chemical Reactions Analysis

Types of Reactions

Y-27632 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Cyclohexanecarboxylic acid: Used in the formation of the cyclohexanecarboxamide core.

    Pyridine derivatives: Used in the substitution reaction to introduce the pyridinyl group.

    Hydrochloric acid: Used to form the dihydrochloride salt.

Major Products

The major product formed from these reactions is this compound itself, which is a white to off-white solid with high purity (≥98%) .

Scientific Research Applications

Stem Cell Research

Y-27632 is widely utilized in stem cell research for its ability to enhance cell survival and promote differentiation. Its applications include:

  • Cryopreservation : Y-27632 improves the survival rates of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) during cryopreservation processes. It acts by inhibiting ROCK activity, which is known to induce apoptosis in dissociated cells .
  • Cell Reprogramming : When combined with other compounds like CHIR 99021 and RepSox, Y-27632 facilitates the reprogramming of fibroblasts into neurons and cardiomyocytes. This combination enhances the efficiency of generating functional cells from somatic tissues .
  • Differentiation : Y-27632 promotes the differentiation of specific cell types from stem cells. For instance, it has been shown to enhance myogenic differentiation in MESP1+ mesodermal cells, as evidenced by increased expression of muscle-specific markers like Myosin Heavy Chain and Myogenin .

Cell Adhesion and Migration Studies

Y-27632 has been extensively studied for its effects on cell adhesion and migration, which are critical for wound healing and tissue regeneration:

  • Wound Healing : Research indicates that Y-27632 accelerates wound healing by enhancing cell migration without significantly affecting proliferation rates. In vitro studies demonstrated that cells treated with Y-27632 exhibited improved wound closure compared to control groups .
  • Cell Adhesion : The compound promotes better attachment of various cell types to substrates, which is beneficial during the culture of primary cells. For example, it has been shown to increase the yield of corneal endothelial cells (CECs) during their expansion in vitro .

Cancer Research

Y-27632 is also being explored for its potential applications in cancer research:

  • Tumor Microenvironment : Studies have indicated that Y-27632 can induce a senescent phenotype in fibroblasts, leading to the secretion of factors that promote tumor growth. This suggests its role in modifying the tumor microenvironment, potentially influencing cancer progression .

Physiological Studies

In physiological studies, Y-27632 has been used to investigate various biological mechanisms:

  • Muscle Contraction Studies : The compound has been applied in experiments assessing muscle contractions in rat models. It inhibits contractions induced by acetylcholine and other agents, providing insights into the role of ROCK in muscle physiology .

Data Summary Table

Application AreaSpecific Use CasesKey Findings
Stem Cell ResearchCryopreservationIncreases survival rates of hESCs/iPSCs during freezing
Cell ReprogrammingEnhances conversion of fibroblasts into neurons/cardiomyocytes
DifferentiationPromotes myogenic differentiation from MESP1+ mesoderm
Cell Adhesion & MigrationWound HealingAccelerates wound closure without affecting proliferation
Cell AdhesionImproves attachment rates of CECs during culture
Cancer ResearchTumor MicroenvironmentInduces senescence in fibroblasts promoting tumor growth factors secretion
Physiological StudiesMuscle Contraction StudiesInhibits muscle contractions induced by various agents

Mechanism of Action

Y-27632 dihydrochloride exerts its effects by inhibiting Rho-associated protein kinase (ROCK). It competes with ATP for binding to the catalytic site of ROCK1 and ROCK2, thereby inhibiting their activity. This inhibition leads to decreased phosphorylation of downstream targets, affecting various cellular processes such as actin cytoskeleton reorganization, cell adhesion, and migration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fasudil (HA-1077)

  • Mechanism: Non-selective ROCK inhibitor with additional activity on PKC and MLCK .
  • Limitations : Broader kinase inhibition increases risk of unintended cellular effects .

HA-1152P

  • Mechanism : Fasudil derivative with improved ROCK specificity (Ki = 1.6 nM for ROCK) and reduced activity on PKC/PKA .
  • Advantages : Higher potency than Y-27632 but lacks extensive preclinical validation .
  • Research Gaps: Limited studies on stem cells or organoid models .

Y-30141 and Y-30694

  • Mechanism : Structural analogs of Y-27632 with similar ATP-competitive ROCK inhibition .
  • Potency : Y-30141 exhibits 10-fold greater inhibitory activity than Y-27632 (Ki ~22 nM for ROCK I) and affects cell cycle transitions (G₁-S phase) at lower concentrations .
  • Drawbacks : Inhibits PKA at micromolar concentrations, reducing selectivity .

Comparative Analysis Table

Compound Target Selectivity (ROCK vs. Other Kinases) Ki/IC₅₀ (ROCK) Key Applications Limitations
Y-27632 High (20–30× over PKN, citron kinase) 220–300 nM Stem cell culture, organoids, apoptosis prevention Prolonged use affects pluripotency
Fasudil (HA-1077) Low (broad kinase activity) Not reported Clinical vasospasm, cancer research Off-target effects
HA-1152P Moderate (improved over Fasudil) 1.6 nM Limited research settings Underexplored in complex models
Y-30141 Moderate (inhibits PKA at low µM) ~22 nM Cell cycle studies, stress fiber modulation Reduced selectivity

Biological Activity

Y-27632 dihydrochloride is a selective inhibitor of Rho-associated protein kinase (ROCK), specifically targeting ROCK1 and ROCK2. This compound has garnered significant attention in biomedical research due to its diverse biological activities, particularly in cell culture and tissue engineering applications.

Y-27632 exerts its effects by binding to the catalytic site of ROCK1 and ROCK2, inhibiting their kinase activity. The inhibition is competitive and reversible, with reported IC50 values of approximately 140 nM for ROCK1 and varying values for other kinases, including a much lower affinity for protein kinase A (PKA) and protein kinase C (PKC) . The selectivity of Y-27632 makes it a valuable tool for studying Rho signaling pathways.

Biological Activities

1. Cell Survival and Growth:
Y-27632 has been shown to enhance the survival rates of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) during cryopreservation. It promotes optimal growth conditions when used in combination with other compounds such as CHIR 99021 and Forskolin .

2. Effects on Dermal Fibroblasts:
Prolonged treatment with Y-27632 influences human dermal fibroblast (HDF) behavior. Initial exposure promotes cell proliferation; however, extended treatment leads to significant growth inhibition and increased cellular senescence, as evidenced by SA-β-gal staining . This dual effect underscores the compound's potential in modulating cellular aging processes.

3. Tumor Microenvironment Modulation:
Y-27632 has been implicated in altering the tumor microenvironment by inducing a cancer-associated fibroblast (CAF)-like phenotype in HDFs. Conditioned media from Y-27632-treated HDFs significantly promoted the growth of squamous cell carcinoma cells, indicating its role in tumor progression .

4. Wound Healing:
In vitro studies have demonstrated that Y-27632 accelerates wound healing processes independent of cell proliferation. The compound enhances cell migration, which is critical for effective wound closure .

Table 1: Summary of Biological Activities

Activity Effect Reference
Cell Survival Increased survival of hESCs/iPSCs
Fibroblast Proliferation Initial stimulation followed by inhibition
Tumor Growth Promotion Enhanced SCC cell growth
Wound Healing Accelerated migration

Case Study 1: Enhancement of Stem Cell Viability

A study highlighted the use of Y-27632 in maintaining hESC viability during cryopreservation. The results indicated a significant increase in cell survival when treated with Y-27632 compared to controls, demonstrating its potential application in regenerative medicine .

Case Study 2: Induction of Senescence

Another investigation focused on HDFs treated with Y-27632, revealing that prolonged exposure led to increased senescence marker expression. This suggests that while Y-27632 can initially promote growth, it may also contribute to cellular aging processes over time .

Q & A

Q. Q1. What is the primary mechanism of action of Y-27632 dihydrochloride in cellular systems?

this compound is an ATP-competitive inhibitor of Rho-associated kinases (ROCK-I and ROCK-II), with reported Ki values of 140 nM for ROCK1 (p160ROCK) and 300 nM for ROCK-II in cell-free assays . By binding to the catalytic site of ROCK, it disrupts Rho-mediated cytoskeletal dynamics, including stress fiber formation, cytokinesis, and cell cycle progression. This inhibition reduces dissociation-induced apoptosis in stem cells and enhances survival during subculturing .

Q. Q2. How is this compound typically applied in stem cell culture protocols?

this compound is commonly used at concentrations of 5–20 μM to:

  • Maintain pluripotency : Prevents apoptosis in human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) during passaging by inhibiting ROCK-mediated actomyosin hyperactivation .
  • Enhance differentiation : Facilitates lineage-specific differentiation (e.g., neurons, cardiomyocytes) by modulating epithelial-mesenchymal transition (EMT)-like processes .
  • Improve cryopreservation recovery : Adding 10 μM Y-27632 post-thaw increases cell viability .

Intermediate Questions

Q. Q3. What experimental parameters should be optimized when using this compound in organoid cultures?

Key parameters include:

  • Concentration : 2–10 μM is effective for promoting organoid survival and differentiation. For example, 2 μM enhances neuronal reprogramming efficiency in mouse fibroblasts .
  • Timing : Short-term exposure (24–72 hours) is sufficient to mitigate dissociation-induced apoptosis, while prolonged use (≥7 days) may bias differentiation toward mesendodermal lineages .
  • Cell type specificity : Human corneal epithelial cells require 10 μM for proliferation, whereas murine prostate stem cells show reduced apoptosis at 5 μM .

Q. Q4. How does this compound influence reprogramming efficiency in somatic cell-to-iPSC protocols?

Y-27632 enhances reprogramming by:

  • Reducing oxidative stress : Inhibits ROCK-mediated activation of pro-apoptotic signals (e.g., JNK/p38 pathways) during cell dissociation .
  • Promoting mesenchymal-epithelial transition (MET) : Facilitates colony formation by downregulating EMT markers like Snail and upregulating E-cadherin .
    Typical protocols use 10 μM for 7–14 days, achieving 2–3× higher colony formation efficiency in human fibroblasts .

Advanced Questions

Q. Q5. How can researchers reconcile contradictory data on Y-27632’s role in differentiation?

Discrepancies arise from:

  • Cell type variability : For example, Y-27632 promotes neuronal differentiation in adipose-derived stem cells (ADSCs) by upregulating NSE and MAP-2 , but inhibits spontaneous differentiation in primed hPSCs by maintaining pluripotency .
  • Concentration-dependent effects : Lower doses (2 μM) support survival, while higher doses (10 μM) may induce lineage bias (e.g., mesendoderm) via EMT modulation .
    Methodological recommendation : Perform dose-response assays (1–20 μM) and validate lineage markers (e.g., Oct4 for pluripotency, α-actinin for cardiomyocytes) using qPCR or immunofluorescence .

Q. Q6. What are the implications of Y-27632’s off-target effects on PRK2 and other kinases?

Y-27632 inhibits PRK2 (IC50 = 800 nM) and protein kinase C-related kinases (PKNs) at higher concentrations (>10 μM) . This may confound results in studies focusing on Rho/ROCK-independent pathways. Mitigation strategies :

  • Use orthogonal inhibitors (e.g., fasudil for ROCK-specific inhibition).
  • Combine with siRNA-mediated ROCK knockdown to confirm on-target effects .

Technical & Methodological Considerations

Q. Q7. How should this compound be prepared and stored to ensure stability?

  • Solubility : Dissolve in sterile water (100 mM stock) or DMSO (50 mM stock). Filter-sterilize and aliquot to avoid freeze-thaw cycles .
  • Storage : Store at 4°C short-term (≤1 month) or -20°C/-80°C for long-term stability. Avoid exposure to moisture, as hygroscopic properties may alter efficacy .

Q. Q8. What controls are essential when using Y-27632 in apoptosis assays?

  • Vehicle controls : Include DMSO or water at equivalent volumes to rule out solvent toxicity.
  • ROCK activity controls : Monitor phosphorylation of downstream targets (e.g., MYPT1 at Thr696) via Western blot .
  • Rescue experiments : Co-treat with Rho activator (e.g., lysophosphatidic acid) to confirm ROCK-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Y-27632 dihydrochloride
Reactant of Route 2
Reactant of Route 2
Y-27632 dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.